molecular formula C17H15BrO4 B3669685 (2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate

(2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate

Cat. No.: B3669685
M. Wt: 363.2 g/mol
InChI Key: VFHMLAOCNPISQQ-UHFFFAOYSA-N
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Description

(2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate is an organic compound with the molecular formula C17H15BrO4. It is a derivative of phenylacetate, featuring a bromo, ethoxy, and formyl group on the phenyl ring. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of 2-ethoxy-4-formylphenyl phenylacetate, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Various substituted phenylacetates.

    Oxidation: 2-Bromo-6-ethoxy-4-carboxyphenyl 2-phenylacetate.

    Reduction: 2-Bromo-6-ethoxy-4-hydroxymethylphenyl 2-phenylacetate.

    Hydrolysis: 2-Bromo-6-ethoxy-4-formylphenol and phenylacetic acid.

Scientific Research Applications

(2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-formylphenyl acetate
  • 2-Ethoxy-4-formylphenyl acetate
  • 2-Bromo-6-ethoxyphenyl acetate

Uniqueness

(2-Bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both bromo and formyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) 2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-2-21-15-9-13(11-19)8-14(18)17(15)22-16(20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMLAOCNPISQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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